![molecular formula C19H20FNO2 B2918402 Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate CAS No. 1923836-86-5](/img/structure/B2918402.png)
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate typically involves the following steps:
Formation of the Fluoroquinoline Core: The synthesis begins with the preparation of the 6-fluoroquinoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Cyclohexene Ring Formation: The next step involves the formation of the cyclohexene ring, which is achieved through a series of cyclization reactions.
Esterification: The final step is the esterification of the intermediate compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The fluoro group on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Cyclohexane derivatives.
Substitution: Compounds with different substituents on the quinoline ring.
Scientific Research Applications
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is a synthetic compound that combines a cyclohexene moiety with a fluoroquinoline derivative, possessing the molecular formula C₁₉H₂₀FNO₂ and a molecular weight of 313.37 g/mol. It is investigated for applications in medicinal chemistry, particularly in developing therapeutic agents targeting various diseases. This compound is also notable for modulating the enzyme indoleamine 2,3-dioxygenase (IDO).
Potential Applications
- IDO Inhibition and Cancer Therapy: this compound exhibits biological activity by modulating the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and is implicated in cancer progression and immune evasion. Inhibiting IDO can enhance anti-tumor immunity, making this compound potentially therapeutic against various cancers.
- Immunomodulation: Linrodostat, a related compound, is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with potential immunomodulating and antineoplastic activities . It specifically targets and binds to IDO1, decreasing kynurenine in tumor cells, which restores and promotes the proliferation and activation of immune cells . This activation of the immune system may induce a cytotoxic T-lymphocyte (CTL) response against IDO1-expressing tumor cells, inhibiting their growth .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate involves its interaction with specific molecular targets. The fluoroquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of compounds known for their antibacterial activity.
Quinoline Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is unique due to its combination of a fluoroquinoline core and a cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₀FNO₂
- Molecular Weight : 313.37 g/mol
- CAS Number : 1923836-86-5
The compound features a unique structure that combines a cyclohexene moiety with a fluoroquinoline derivative, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound can be accomplished through various methods:
- Direct Synthesis from Precursors : Utilizing commercially available starting materials to create the target compound via multi-step synthesis.
- One-Pot Reactions : Combining multiple reaction steps into a single process to improve efficiency.
- Use of Catalysts : Catalysts like palladium on carbon can enhance yields and selectivity in specific reactions.
Interaction with Indoleamine 2,3-Dioxygenase (IDO)
One of the most notable biological activities of this compound is its ability to modulate the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO plays a critical role in immune regulation and is implicated in cancer progression and immune evasion. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for therapeutic development against various cancers.
Case Studies and Research Findings
Recent studies have evaluated the compound's efficacy in vitro against different cancer cell lines. The following table summarizes the findings regarding its cytotoxic effects:
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HeLa (Cervical) | 25.0 | 5.0 |
RD (Rhabdomyosarcoma) | 18.0 | 4.5 |
BxPC-3 (Pancreatic) | 15.0 | 6.0 |
MDCK (Normal Kidney) | >100 | N/A |
The Selectivity Index (SI) represents the ratio of IC50 values against normal cells to those against cancer cells; an SI greater than 3 indicates promising therapeutic potential.
The mechanism by which this compound exerts its effects involves:
- Inhibition of IDO Activity : By blocking IDO, the compound potentially enhances T-cell responses against tumors.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to morphological changes consistent with apoptosis in cancer cell lines.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-(4-(6-chloroquinolin-4-yl)cyclohex-3-enyl)acetate | C₁₉H₂₀ClNO₂ | Chlorine instead of fluorine; altered activity |
Ethyl 2-(4-(7-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate | C₁₉H₂₀FNO₂ | Different fluorine position; affects binding |
Ethyl 2-(4-(8-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate | C₁₉H₂₀FNO₂ | Variation in fluorine positioning; impacts pharmacology |
These comparisons highlight the unique structural features that influence the biological activity and therapeutic potential of this compound.
Properties
IUPAC Name |
ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohex-3-en-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h5,7-10,12-13H,2-4,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXULBPNNZVONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=CC1)C2=C3C=C(C=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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